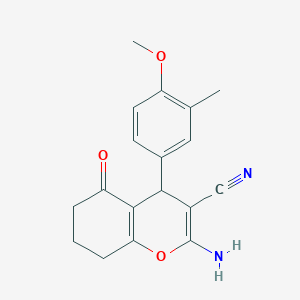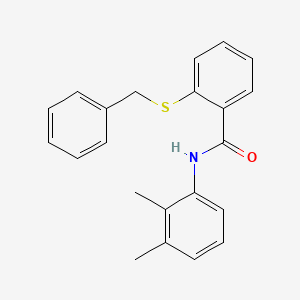
7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine, also known as GSK690693, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the chemical class of quinoline derivatives and has a molecular weight of 438.3 g/mol.
Aplicaciones Científicas De Investigación
The scientific research applications of 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine are diverse and include its use in cancer research, neurodegenerative diseases, and diabetes. In cancer research, this compound has been shown to inhibit the activity of various kinases, including AKT, which is a key regulator of cell survival and proliferation. This inhibition leads to the induction of apoptosis and the inhibition of tumor growth. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine involves the inhibition of various kinases, including AKT, PDK1, and S6K1. These kinases play key roles in cell survival, proliferation, and metabolism. By inhibiting their activity, this compound induces apoptosis, inhibits tumor growth, and improves glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific disease or condition being studied. In cancer research, this compound induces apoptosis and inhibits tumor growth, leading to a reduction in tumor size and metastasis. In neurodegenerative diseases, this compound improves cognitive function and reduces neuronal damage, leading to a potential therapeutic benefit in Alzheimer's disease and other neurodegenerative disorders. In diabetes, this compound improves glucose uptake and insulin sensitivity, potentially leading to a reduction in blood glucose levels and improved glycemic control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine in lab experiments include its high potency and specificity for various kinases, its reproducible synthesis method, and its diverse range of potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential for off-target effects.
Direcciones Futuras
There are many potential future directions for the study of 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine. One potential direction is the development of more potent and selective inhibitors of specific kinases, such as AKT or PDK1. Another direction is the investigation of the potential therapeutic benefits of this compound in other diseases, such as cardiovascular disease or inflammatory disorders. Additionally, the development of new drug delivery methods or formulations could potentially overcome some of the limitations associated with the use of this compound in lab experiments.
Métodos De Síntesis
The synthesis of 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine involves a multi-step process. The first step involves the reaction of 3,4-dichlorobenzylamine with 7-chloro-4-methylquinoline-2-carbaldehyde in the presence of a base. This results in the formation of an imine intermediate, which is reduced with sodium borohydride to yield the final product. The synthesis of this compound has been extensively optimized to improve yield, purity, and reproducibility.
Propiedades
IUPAC Name |
7-chloro-N-[(3,4-dichlorophenyl)methyl]-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2/c1-10-6-17(22-16-8-12(18)3-4-13(10)16)21-9-11-2-5-14(19)15(20)7-11/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDAVFCILBQMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4928787.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B4928795.png)



![3,5-dimethyl-1-{1-[(4-methylphenyl)sulfonyl]prolyl}-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4928818.png)
![2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4928825.png)
![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4928832.png)
![1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4928837.png)
![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4928841.png)
![2-[(3-chloro-4-ethoxybenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B4928848.png)
![N-dibenzo[b,d]furan-3-yl-1-naphthamide](/img/structure/B4928876.png)
![3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4928883.png)
![[1-(4-ethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4928893.png)